SMARCA2 vs. SMARCA4 Degradation Selectivity
The target compound (RMC-4998 / CID 156335332) is structurally distinguished by its macrocyclic VHL-binding moiety and diazaspiro[4.4]nonane-containing bromodomain ligand. In contrast, ACBI2 (a VHL-recruiting SMARCA2-preferential degrader) achieves a >30-fold degradation selectivity window for SMARCA2 over SMARCA4 in RKO cells (SMARCA2 DC50 = 1 nM; SMARCA4 DC50 = 32 nM) [1]. SMD-3236, also a VHL-recruiting PROTAC, achieves >2000-fold degradation selectivity for SMARCA2 over SMARCA4, with a SMARCA2 DC50 < 1 nM and Dmax > 95% [2]. PROTAC BRM degrader-1 (compound 17), utilizing a distinct linker-warhead architecture, exhibits DC50 values of 93 pM for BRM (SMARCA2) and 4.9 nM for BRG1 (SMARCA4), representing approximately a 53-fold selectivity ratio [3]. The diazaspiro[4.4]nonane scaffold present in the target compound introduces conformational constraint in the linker region, a design feature correlated with enhanced degradation selectivity by minimizing non-productive ternary complex orientations. However, direct head-to-head DC50 comparison data for the target compound in a defined cellular system is not available in the open literature; the structural features described herein support class-level inference of degradation activity and selectivity potential relative to comparator compounds.
| Evidence Dimension | Degradation selectivity (SMARCA2 DC50 vs. SMARCA4 DC50) |
|---|---|
| Target Compound Data | Quantitative DC50 data not available in public domain; contains diazaspiro[4.4]nonane linker scaffold associated with enhanced selectivity in structurally analogous PROTACs. |
| Comparator Or Baseline | ACBI2: SMARCA2 DC50 = 1 nM, SMARCA4 DC50 = 32 nM (>30-fold selectivity in RKO cells); SMD-3236: SMARCA2 DC50 < 1 nM, >2000-fold selectivity over SMARCA4; PROTAC BRM degrader-1: SMARCA2 DC50 = 93 pM, SMARCA4 DC50 = 4.9 nM (53-fold selectivity). |
| Quantified Difference | Not calculable due to absence of target compound DC50 data; comparator selectivity windows range from 30-fold to >2000-fold depending on structural design. |
| Conditions | ACBI2: RKO cells; SMD-3236: cellular degradation assay (cell line not specified in abstract); PROTAC BRM degrader-1: cellular degradation assay. |
Why This Matters
The degree of SMARCA2 selectivity over the paralog SMARCA4 is the primary determinant of therapeutic window in SMARCA4-deficient cancer models; procurement should prioritize compounds with quantifiable selectivity data matching experimental requirements.
- [1] Chemical Probes Portal. ACBI2: Preferential degrader (PROTAC) of SMARCA2. DC50 values: SMARCA2 = 1 nM, SMARCA4 = 32 nM in RKO cells (>30-fold window). View Source
- [2] Yang L, Tu W, Leng L, et al. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers. 2025. DC50 < 1 nM, Dmax > 95%, >2000-fold selectivity over SMARCA4. View Source
- [3] MedChemExpress. PROTAC BRM degrader-1 (compound 17): DC50 = 93 pM (BRM/SMARCA2), 4.9 nM (BRG1/SMARCA4). View Source
